Ethyl 3-methyl-3-phenylglycidate

Description

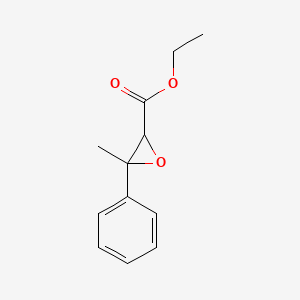

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-3-phenyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKRYVGRPXFFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020591 | |

| Record name | Ethyl methylphenylglycidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methyl-3-phenylglycidic acid ethyl ester is a clear, colorless to yellowish liquid with a strawberry-like odor. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless to light-yellow liquid with a strong odor like fruit or berries; [HSDB] Colorless liquid; [MSDSonline], Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl methylphenylglycidate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl methylphenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

522 to 527 °F at 760 mmHg (NTP, 1992), 272-275 °C, 272.00 to 275.00 °C. @ 760.00 mm Hg | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHYLPHENYLGLYCIDATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylmethylglycidic ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 200 °F (NTP, 1992), 134 °C | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHYLPHENYLGLYCIDATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), SOL IN 3 VOLUMES OF 60% ALCOHOL, 1:3 & MORE IN 70% ALCOHOL; 1:2 IN 80% ALC; INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS, Insoluble in water, glycerol; Soluble in propylene glycol, fixed oils, Soluble (in ethanol) | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHYLPHENYLGLYCIDATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl methylphenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.104 to 1.123 at 68 °F (NTP, 1992), 1.0442 @ 20 °C, 1.086-1.096 | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHYLPHENYLGLYCIDATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl methylphenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1567/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

COLORLESS TO PALE-YELLOW LIQUID | |

CAS No. |

77-83-8, 19464-95-0 | |

| Record name | 3-METHYL-3-PHENYLGLYCIDIC ACID ETHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-methyl-3-phenylglycidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methylphenylglycidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-3-methyl-3-phenylglycidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fraeseol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl methylphenylglycidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-epoxy-3-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYLPHENYLGLYCIDATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylmethylglycidic ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl 3-methyl-3-phenylglycidate: A Comprehensive Technical Guide

CAS Number: 77-83-8

This guide provides an in-depth technical overview of Ethyl 3-methyl-3-phenylglycidate, a versatile organic compound with significant applications in the pharmaceutical, flavor, and fragrance industries. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis protocols, and its crucial role as a chiral intermediate in the synthesis of various therapeutic agents.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, sweet, strawberry-like | [4][5] |

| Boiling Point | 272-275 °C | [1][2][6] |

| Density | 1.087 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.504 - 1.513 | [1] |

| Solubility | Insoluble in water | [2] |

| Storage Temperature | 2-8°C | [6] |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectra available from commercial suppliers. | [3] |

| ¹³C NMR | Spectra available for review. | [3][7] |

| Mass Spectrometry (GC-MS) | m/z top peak at 132. | [3] |

| Infrared (IR) Spectroscopy | FTIR spectra available. | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is the Darzens condensation reaction.[2][8] This reaction involves the condensation of acetophenone (B1666503) with an α-haloester, such as ethyl chloroacetate (B1199739), in the presence of a base to form the characteristic epoxide ring.[8]

Experimental Protocol: Darzens Condensation

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: To a mixture of 120 g of acetophenone and 123 g of ethyl chloroacetate in 200 ml of benzene, add 47.2 g of powdered sodium amide.[9]

-

Addition of Base: The sodium amide should be added portion-wise over a period of 2 hours while maintaining the reaction temperature at 15°C.[9]

-

Reaction: Stir the resulting red-colored mixture at room temperature for 2 hours.[9]

-

Quenching: Pour the reaction mixture into 700 g of ice water.[9]

-

Extraction: Extract the organic phase with benzene.[9]

-

Drying and Solvent Removal: Dry the organic phase and remove the solvent under reduced pressure.[9]

-

Purification: Fractionally distill the residue to yield this compound. The boiling point of the product is reported to be 107°-113° C at 3 mmHg.[9]

Role in Pharmaceutical Synthesis

This compound is a valuable chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1][10] Its epoxide ring is highly reactive and allows for nucleophilic ring-opening reactions, which is essential for constructing more complex molecules.[1]

Notably, specific stereoisomers of this compound are crucial for producing enantiomerically pure drugs. For instance, (2R,3S)-ethyl-3-phenylglycidate is a key intermediate in the synthesis of:

-

The Taxol C-13 side chain: This side chain is critical for the anticancer activity of Taxol.[11]

-

Reboxetine: A norepinephrine (B1679862) reuptake inhibitor used as an antidepressant.[11]

Other analogues are used in the synthesis of:

The bioresolution of racemic Ethyl 3-phenylglycidate using enzymes like epoxide hydrolases is a key step in obtaining the desired stereoisomers for these pharmaceutical applications.[12]

Experimental Workflow: Chemoenzymatic Synthesis of Taxol Side Chain Precursor

The following workflow outlines the key steps in the chemoenzymatic synthesis of a precursor to the Taxol C-13 side chain, starting from racemic Ethyl 3-phenylglycidate (rac-EPG).

-

Bioresolution: A microbial strain containing an epoxide hydrolase (e.g., Galactomyces geotrichum) is used to selectively hydrolyze one enantiomer of rac-EPG, allowing for the isolation of the desired (2R,3S)-EPG.[12]

-

Ring Opening: The isolated (2R,3S)-EPG undergoes a ring-opening reaction with sodium azide (B81097) to introduce a nitrogen functionality.[11]

-

Subsequent Steps: Further chemical modifications, such as reduction and acylation, are performed to yield the final Taxol side chain precursor.[12]

Other Industrial Applications

Beyond its pharmaceutical relevance, this compound is extensively used in the following sectors:

-

Flavor and Fragrance Industry: Commonly known as "strawberry aldehyde," it is a key component in artificial strawberry flavorings and imparts a sweet, fruity note to perfumes, cosmetics, soaps, and detergents.[2][5][8]

-

Polymer Chemistry: The epoxide functionality allows it to be used in the production of specialty polymers, where it can act as a cross-linking agent to enhance material properties like flexibility and durability.[1]

-

Research Applications: It serves as a valuable starting material and intermediate in academic and industrial research for the development of new synthetic methodologies and the study of reaction mechanisms.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. acs.org [acs.org]

- 3. This compound | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 19464-95-0 | Benchchem [benchchem.com]

- 6. This compound | 77-83-8 [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound: Structure, Applications and Synthesis Method_Chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on Ethyl 3-methyl-3-phenylglycidate: IUPAC Nomenclature and Synonyms

This technical guide provides a comprehensive overview of the chemical nomenclature of ethyl 3-methyl-3-phenylglycidate, a compound of significant interest to researchers, scientists, and professionals in drug development and the flavor industry.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 3-methyl-3-phenyloxirane-2-carboxylate [1][2]. This name precisely describes its molecular structure, which features an oxirane (epoxide) ring.

In addition to its formal IUPAC name, the compound is widely known by a variety of synonyms. These alternative names have arisen from its common use, historical context, and different chemical naming conventions. One of the most prevalent trivial names is "strawberry aldehyde," a moniker derived from its characteristic sweet, fruity aroma reminiscent of strawberries[1][2][3]. Despite this common name, the molecule is an ester and an epoxide, not an aldehyde[2][3].

Other frequently used synonyms include "Aldehyde C-16," "EMPG," and various systematic-like names such as "ethyl methylphenylglycidate"[1][2][4][5]. The CAS Registry Number for this compound is 77-83-8[1][2][3][4][6][7].

A summary of the IUPAC name and key synonyms is presented in the table below for easy reference and comparison.

| Nomenclature Type | Name |

| IUPAC Name | ethyl 3-methyl-3-phenyloxirane-2-carboxylate[1][2][3] |

| Common Name | Strawberry aldehyde[1][2][3][5][7] |

| Abbreviation | EMPG[1][4][5] |

| Synonym | Aldehyde C-16[1][2][4][7] |

| Synonym | Ethyl methylphenylglycidate[1][2][3][5] |

| Synonym | 3-Methyl-3-phenylglycidic acid ethyl ester[1][3][4][6][7] |

| Synonym | Ethyl 2,3-epoxy-3-phenylbutyrate[1][3][5] |

| Synonym | Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester[1][3][4] |

| Synonym | Ethyl alpha,beta-epoxy-beta-methylhydrocinnamate[1][3][4] |

| Synonym | Ethyl alpha,beta-epoxy-beta-methylphenylpropionate[1][4] |

Logical Relationship of Nomenclature

The relationship between the IUPAC name and its various synonyms can be visualized as a hierarchical structure, with the systematic IUPAC name providing the most precise chemical description and the common names and synonyms offering more convenient or historically significant identifiers.

References

- 1. This compound | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl methylphenylglycidate - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. Ethyl methylphenylglycidate - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound (mixture of isomers) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. WHO | JECFA [apps.who.int]

An In-depth Technical Guide to the Physical and Chemical Properties of Strawberry Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl methylphenylglycidate, commonly known as strawberry aldehyde or aldehyde C-16. Despite its name, this compound is an ester and an epoxide, not an aldehyde, and is a key component in the flavor and fragrance industry.[1][2][3][4] This document details its chemical identity, physical characteristics, and chemical reactivity. It includes a thorough experimental protocol for its synthesis via the Darzens condensation, along with a summary of its spectroscopic data. Furthermore, this guide addresses its stability, storage, and toxicological profile, including metabolic aspects, to provide a complete resource for scientific and drug development applications.

Chemical Identity and Physical Properties

Strawberry aldehyde is a synthetic organic compound recognized for its characteristic sweet, fruity, and strawberry-like aroma.[2][3][5] It is a colorless to pale yellow liquid at room temperature.[2][5] The commercial product is a racemic mixture of four stereoisomers due to its two chiral centers.[3][6]

Table 1: Chemical Identification of Strawberry Aldehyde

| Identifier | Value |

| IUPAC Name | Ethyl 3-methyl-3-phenyloxirane-2-carboxylate[1] |

| Synonyms | Strawberry aldehyde, Aldehyde C-16, Ethyl methyl phenyl glycidate, EMPG[1][5] |

| CAS Number | 77-83-8[5] |

| Molecular Formula | C₁₂H₁₄O₃[5] |

| Molecular Weight | 206.24 g/mol [5] |

| SMILES | CCOC(=O)C1C(O1)(C)C2=CC=CC=C2 |

| InChI | InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |

Table 2: Physical and Chemical Properties of Strawberry Aldehyde

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Odor | Sweet, fruity, strawberry-like | [2][3][5] |

| Boiling Point | 260-285 °C | [5][7] |

| Melting Point | < -50 °C to 8 °C | [1][8] |

| Density | ~1.08 - 1.112 g/cm³ at 25°C | [5][8] |

| Refractive Index | 1.499 - 1.513 at 20°C | [5][8] |

| Solubility | Insoluble in water and glycerin; Soluble in ethanol (B145695), ether, propylene (B89431) glycol, and fixed oils. | [5][6][7] |

| Vapor Pressure | 0.0017 - 0.006 mmHg at 20-25°C | [6][8] |

| Flash Point | >93.33 - 131 °C | [6][8] |

| log P | 1.655 - 2.8 | [6][8] |

Chemical Synthesis: The Darzens Condensation

The most common method for synthesizing strawberry aldehyde is the Darzens condensation, which involves the reaction of acetophenone (B1666503) with an ethyl chloroacetate (B1199739) in the presence of a strong base like sodium ethoxide or sodium amide.[6][9][10] This reaction forms an α,β-epoxy ester, also known as a glycidic ester.[6][10]

Experimental Protocol: Synthesis of Strawberry Aldehyde

This protocol is adapted from a demonstrated laboratory synthesis.

Materials:

-

Acetophenone

-

Ethyl chloroacetate

-

Sodium metal (or sodium ethoxide)

-

Absolute ethanol (99%)

-

Hexane

-

Benzene (optional, as a solvent)

-

Ice

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

Preparation of Sodium Ethoxide:

-

In a three-necked flask equipped with a reflux condenser and a thermometer, add 20 mL of 99% ethanol.

-

Carefully add 2 g of freshly cut and hexane-washed sodium metal in small pieces. The reaction is exothermic.

-

Once the sodium has completely dissolved, a white salt of sodium ethoxide will form. To this, slowly add 25 mL of 99% ethanol through the condenser to form a suspension.

-

-

Darzens Condensation Reaction:

-

In a separate two-necked flask with a thermometer, combine 3.8 g of acetophenone and 4 g of ethyl chloroacetate.

-

Cool the mixture in an ice bath to maintain a temperature between 10-15°C.

-

With continuous stirring, slowly add the previously prepared sodium ethoxide suspension. The reaction mixture may become thick; a small amount of 99% ethanol can be added to facilitate stirring.

-

After the complete addition of the sodium ethoxide, continue stirring the reaction mixture for 2 hours. The mixture will turn yellow.

-

-

Work-up and Purification:

-

Pour the reaction mixture over ice.

-

Neutralize the mixture to a pH of 6-8 by adding concentrated hydrochloric acid with stirring.

-

Distill off the ethanol under vacuum using a water bath at 40-50°C. A red, oily layer will separate.

-

Extract the product twice with 20 mL portions of diethyl ether.

-

Dry the combined organic phases with anhydrous magnesium sulfate and then filter to remove the drying agent.

-

Evaporate the diethyl ether using a water bath.

-

Perform a vacuum distillation to remove any remaining volatile impurities, stopping when the vapor temperature reaches 140°C. The final product, strawberry aldehyde, will remain in the distillation flask as a thick, reddish oil.

-

Reaction Mechanism and Synthesis Workflow

The Darzens condensation proceeds through the formation of an enolate from the α-halo ester, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. An intramolecular S_N2 reaction follows, leading to the formation of the epoxide ring.

Caption: Mechanism of the Darzens Condensation for Strawberry Aldehyde Synthesis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. aquilaorganics.com [aquilaorganics.com]

- 3. fraterworks.com [fraterworks.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Darzens reaction - Wikipedia [en.wikipedia.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Darzens Reaction [organic-chemistry.org]

- 8. prepchem.com [prepchem.com]

- 9. acs.org [acs.org]

- 10. Ethyl methylphenylglycidate - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stereoisomers and Chirality of Ethyl 3-Methyl-3-Phenylglycidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methyl-3-phenylglycidate, colloquially known as "strawberry aldehyde," is a key aromatic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. Its structure, possessing two chiral centers, gives rise to a fascinating stereochemical landscape with four distinct stereoisomers. This technical guide provides an in-depth exploration of the synthesis, separation, and stereochemical aspects of these isomers. A particular focus is placed on the (2R,3S)-enantiomer, a critical chiral building block for the synthesis of the side chain of the potent anti-cancer drug, Taxol. This document details experimental protocols for the classical Darzens glycidic ester condensation and the enzymatic resolution for the separation of these stereoisomers. Furthermore, it presents key quantitative data in a structured format and utilizes visualizations to elucidate reaction pathways and biological significance.

Introduction to Stereoisomerism and Chirality

This compound possesses two stereocenters at the C2 and C3 positions of the oxirane ring. This results in the existence of four possible stereoisomers, which can be categorized into two pairs of enantiomers: the cis and trans diastereomers. The commercial product is typically a racemic mixture of all four isomers and is recognized for its strong, sweet, strawberry-like aroma.[1][2]

The four stereoisomers are:

-

(2R,3S)-ethyl 3-methyl-3-phenylglycidate (cis)

-

(2S,3R)-ethyl 3-methyl-3-phenylglycidate (cis)

-

(2R,3R)-ethyl 3-methyl-3-phenylglycidate (trans)

-

(2S,3S)-ethyl 3-methyl-3-phenylglycidate (trans)

The precise stereochemistry of these molecules is crucial, particularly in the pharmaceutical industry, where different enantiomers can exhibit vastly different biological activities. For instance, the (2R,3S)-isomer is a key intermediate in the synthesis of the C-13 side chain of Taxol, a widely used chemotherapeutic agent.[3] It is also utilized in the synthesis of the norepinephrine (B1679862) reuptake inhibitor, reboxetine, while the (2S,3R)-enantiomer is a precursor for the nootropic drug clausenamide.[3][4]

Physicochemical Properties of Stereoisomers

While the commercial mixture of this compound is well-characterized, specific quantitative data for each individual stereoisomer is not extensively documented in publicly available literature. The table below summarizes the available data for the racemic mixture and the (2R,3S)-enantiomer.

| Property | Racemic Mixture (cis and trans) | (2R,3S)-ethyl 3-methyl-3-phenylglycidate |

| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol [5][6] | 206.24 g/mol |

| Appearance | Colorless to pale yellow liquid[1][5][6] | Pale yellow oil |

| Odor | Strong, sweet, strawberry-like[1][5] | - |

| Boiling Point | 272-275 °C[1][6][7] | - |

| Density | 1.087 g/mL at 25 °C[1][6][7] | - |

| Refractive Index | n20/D 1.505[1][7] | - |

| Specific Rotation | Not applicable | [α]D²⁰ = -158.8 (c 1.06, CHCl₃) |

Synthesis and Stereocontrol

Darzens Glycidic Ester Condensation

The primary industrial method for synthesizing this compound is the Darzens condensation.[1] This reaction involves the condensation of acetophenone (B1666503) with ethyl chloroacetate (B1199739) in the presence of a strong base, such as sodium amide or sodium ethoxide, to form the α,β-epoxy ester.[1][7]

The ratio of cis to trans diastereomers produced in the Darzens condensation is influenced by the choice of base and reaction conditions.[1][8] While the exact mechanisms for controlling diastereoselectivity are complex and can be substrate-dependent, the selection of the base and solvent system is a key factor that can be optimized to favor the formation of one diastereomer over the other.

Experimental Protocol: Darzens Condensation

The following protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Acetophenone

-

Ethyl chloroacetate

-

Sodium amide (finely pulverized)

-

Ice

-

Acetic acid

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer and a low-temperature thermometer, combine 120 g (1 mole) of acetophenone, 123 g (1 mole) of ethyl chloroacetate, and 200 ml of dry benzene.

-

Over a period of 2 hours, add 47.2 g (1.2 moles) of finely pulverized sodium amide to the mixture while maintaining the temperature at 15-20 °C using external cooling.

-

After the addition is complete, stir the reddish mixture for an additional 2 hours at room temperature.

-

Pour the reaction mixture onto 700 g of cracked ice with manual stirring.

-

Separate the organic layer and extract the aqueous layer once with 200 ml of benzene.

-

Combine the benzene solutions and wash with three 300-ml portions of water, with the final wash containing 10 ml of acetic acid.

-

Dry the benzene solution over 25 g of anhydrous sodium sulfate, filter, and rinse the drying agent with a small amount of dry benzene.

-

Remove the solvent under reduced pressure.

-

Fractionally distill the residue. The fraction boiling at 107–113 °C at 3 mmHg is the desired product. This yields approximately 128–132 g (62–64%) of a mixture of cis and trans isomers.

Separation of Stereoisomers

Due to the identical physical properties of enantiomers, their separation requires a chiral environment. Chromatographic techniques using chiral stationary phases (CSPs) are commonly employed for the analytical and preparative separation of all four stereoisomers. For larger-scale separations, enzymatic resolution offers a highly efficient and selective method.

Enzymatic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. In the case of this compound, epoxide hydrolases have been shown to be effective.

A specific strain of Galactomyces geotrichum (ZJUTZQ200), which contains an epoxide hydrolase, has been successfully used to resolve racemic ethyl 3-phenylglycidate to produce enantiopure (2R,3S)-ethyl-3-phenylglycidate.[3] This method is highly enantioselective, affording the desired product with an enantiomeric excess (e.e.) of over 99%.[3]

Experimental Protocol: Enzymatic Resolution

The following protocol is based on the bioresolution of racemic ethyl 3-phenylglycidate using Galactomyces geotrichum ZJUTZQ200.

Materials:

-

Racemic ethyl 3-phenylglycidate (rac-EPG)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Potassium phosphate (B84403) buffer (KPB, 100 mM, pH 7.2)

-

Wet mycelium of G. geotrichum ZJUTZQ200

-

n-Butanol

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 1 mL of rac-EPG in 4 mL of DMSO.

-

Add the rac-EPG/DMSO solution to 195 mL of KPB in a reaction vessel.

-

Add 20 g of wet mycelium of G. geotrichum ZJUTZQ200 to the mixture.

-

Stir the reaction mixture at 200 rpm and 30 °C in an oil bath for 8 hours.

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess.

-

After 8 hours, terminate the reaction and remove the mycelium by centrifugation.

-

Extract the supernatant with n-butanol (3 x 60 mL).

-

Combine the organic phases and concentrate under reduced pressure.

-

Purify the crude product by thin-layer chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (10:1, v/v) to obtain pure (2R,3S)-EPG.

Pharmaceutical Significance: Precursor to the Taxol Side Chain

The (2R,3S)-enantiomer of this compound is a vital precursor for the synthesis of the C-13 side chain of Taxol (paclitaxel), a potent anticancer agent.[3] Taxol's mechanism of action involves the stabilization of microtubules, which disrupts the normal process of cell division, leading to the arrest of cancer cells in the G2/M phase of the cell cycle and subsequent apoptosis.[9][10] The C-13 side chain is crucial for the biological activity of Taxol.

Conclusion

The stereoisomers of this compound present a rich area of study with direct implications for both industrial and pharmaceutical applications. The ability to control the synthesis and separation of these isomers is paramount. While the Darzens condensation provides a robust route to the racemic mixture, further research into diastereoselective methodologies is warranted to improve the efficiency of obtaining the desired cis or trans isomers. Enzymatic resolution has proven to be a powerful tool for obtaining enantiopure compounds, particularly the pharmaceutically important (2R,3S)-enantiomer. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this versatile molecule. Further characterization of the individual physical properties of all four stereoisomers will be a valuable contribution to the field.

References

- 1. This compound | 77-83-8 [chemicalbook.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. Ethyl methylphenylglycidate, (E)- | 19464-92-7 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. molbiolcell.org [molbiolcell.org]

The Darzens Condensation: A Technical Guide to the Synthesis of Glycidic Esters

Abstract

The Darzens condensation, a cornerstone of organic synthesis, provides a powerful and versatile method for the formation of α,β-epoxy esters, also known as glycidic esters. This reaction, involving the condensation of a carbonyl compound with an α-halo ester in the presence of a base, has found widespread application in the synthesis of complex organic molecules, including key intermediates for pharmaceuticals. This technical guide provides an in-depth exploration of the Darzens condensation mechanism, detailed experimental protocols, a comprehensive summary of reaction yields and stereoselectivity, and a discussion of its application in drug development, with a particular focus on the synthesis of Diltiazem.

Introduction

First reported by Auguste Georges Darzens in 1904, the Darzens condensation (or Darzens reaction) is the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester.[1] These glycidic esters are valuable synthetic intermediates that can be further transformed into a variety of functional groups, making the Darzens condensation a crucial tool for synthetic chemists.[2] The reaction's ability to form a carbon-carbon bond and an epoxide ring in a single step makes it an efficient and atom-economical process.[3]

This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the Darzens condensation. It will delve into the intricacies of the reaction mechanism, provide practical experimental guidance, and showcase its utility in the synthesis of pharmaceutically relevant compounds.

The Core Mechanism

The Darzens condensation proceeds through a two-step mechanism: an initial aldol-like addition followed by an intramolecular nucleophilic substitution.[4]

-

Enolate Formation: A base abstracts an acidic α-proton from the α-halo ester to form a resonance-stabilized enolate.[1] The choice of base is crucial and can influence the reaction's stereochemical outcome. Common bases include sodium ethoxide, potassium tert-butoxide, and sodium amide.[2]

-

Nucleophilic Addition: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This step is analogous to an aldol (B89426) addition and results in the formation of a halohydrin intermediate.[1][4] This step establishes the initial stereochemistry of the product, forming syn and anti diastereomers.[5]

-

Epoxide Formation: The alkoxide of the halohydrin intermediate then undergoes an intramolecular SN2 reaction, displacing the halide to form the final α,β-epoxy ester.[5] This step proceeds with an inversion of configuration at the carbon bearing the halogen.

The overall stereochemical outcome of the reaction is determined by the relative rates of formation of the syn and anti halohydrin intermediates and the subsequent stereospecificity of the ring-closing SN2 reaction.[5] The cis:trans ratio of the resulting epoxide typically ranges from 1:1 to 1:2.[5]

dot

Caption: The general mechanism of the Darzens condensation.

Stereochemical Considerations

The stereoselectivity of the Darzens condensation is a complex issue influenced by several factors, including the nature of the reactants, the base, the solvent, and the reaction temperature. The initial aldol addition can lead to the formation of two diastereomeric halohydrins (erythro and threo), which then cyclize to the corresponding trans and cis epoxides.

The Zimmerman-Traxler model, commonly used to predict the stereochemistry of aldol reactions, can be applied to the initial step of the Darzens condensation.[1][6] This model proposes a six-membered, chair-like transition state where the metal cation of the enolate coordinates with the carbonyl oxygen.[7] The substituents on the enolate and the aldehyde or ketone will preferentially occupy equatorial positions to minimize steric hindrance, thus dictating the stereochemical outcome.[4] For example, a Z-enolate is predicted to give the syn-aldol adduct, while an E-enolate leads to the anti-aldol adduct.[6]

dot

Caption: Zimmerman-Traxler model for the Darzens condensation.

Data Presentation: Yields and Stereoselectivity

The following tables summarize the yields and diastereomeric ratios for the Darzens condensation under various conditions.

Table 1: Darzens Condensation of Aromatic Aldehydes with α-Halo Esters

| Aldehyde | α-Halo Ester | Base | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio | Reference |

| Benzaldehyde | Ethyl chloroacetate (B1199739) | NaOEt | Benzene/Ethanol | RT | Good | - | [8] |

| 4-Methoxybenzaldehyde (B44291) | Methyl chloroacetate | Na | Methanol (B129727) | -10 to RT | 75 | - | [9] |

| 4-Bromobenzaldehyde | t-Butyl chloroacetate | K₂CO₃/Catalyst | MeCN | 25 | 67 | - | [10] |

| 4-Chlorobenzaldehyde | Methyl chloroacetate | P₁-t-Bu | Acetonitrile | 25 | 92 | - | [10] |

| Benzaldehyde | Methyl chloroacetate | P₁-t-Bu | Acetonitrile | 25 | 83 | - | [10] |

Table 2: Darzens Condensation of Ketones with α-Halo Esters

| Ketone | α-Halo Ester | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess | Reference |

| Cyclohexanone | Ethyl chloroacetate | K-t-BuO | t-BuOH | 10-15 | 83-95 | - | [11] |

| 4-t-Butylcyclohexanone | (-)-8-Phenylmenthyl chloroacetate | KHMDS | THF | -78 | - | >95% de | [12] |

| Acetone | Diethylamide of chloroacetic acid | - | - | - | 80 | - | [12] |

Experimental Protocols

General Procedure for the Darzens Condensation of an Aromatic Aldehyde

This protocol is adapted from the synthesis of methyl 3-(4-methoxyphenyl)glycidate.[9]

Materials:

-

4-Methoxybenzaldehyde

-

Methyl chloroacetate

-

Sodium metal

-

Anhydrous Methanol

-

Ice

-

Acetic acid

-

Water

Procedure:

-

Prepare a solution of sodium methoxide (B1231860) by dissolving 5.1 g (0.22 gram-atoms) of sodium in 90 mL of anhydrous methanol, chilled to -10°C in an ice-salt bath.

-

Prepare a solution of 20 g (0.15 moles) of 4-methoxybenzaldehyde and 23.9 g (0.22 moles) of methyl chloroacetate.

-

Add the aldehyde/ester solution dropwise to the sodium methoxide solution over a period of 3 hours, maintaining the temperature at -10°C with vigorous stirring. The reaction mixture will become a white paste.

-

After the addition is complete, stir the mixture at -5°C for 2 hours and then at room temperature for 3 hours.

-

Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid.

-

Filter the precipitated white solid, wash with cold water, and dry in a desiccator.

-

The crude glycidic ester can be recrystallized from methanol to yield the pure product.

dot

Caption: Experimental workflow for the Darzens condensation.

Synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate

This protocol is a key step in the synthesis of 2-(3,4-Dimethoxyphenyl)propanal.[13]

Materials:

-

3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde)

-

Ethyl 2-chloropropionate

-

Dry Toluene (B28343)

-

Sodium methoxide in methanol

-

Ice

-

Water

-

Ethyl acetate (B1210297) or Toluene (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dimethoxybenzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) dissolved in dry toluene (approximately 10 mL per 10 mmol of aldehyde).

-

Cool the mixture to 10-15°C in an ice bath.

-

Slowly add a solution of sodium methoxide (1.5 eq) in methanol dropwise over 30-40 minutes, ensuring the temperature remains below 15°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extract the aqueous layer with toluene or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.

Applications in Drug Development

The Darzens condensation is a valuable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting glycidic esters can be converted to various other functional groups, including aldehydes, ketones, and amino alcohols, which are common moieties in drug molecules.

Synthesis of Diltiazem

A prominent example of the Darzens condensation in pharmaceutical synthesis is in the preparation of Diltiazem, a calcium channel blocker used to treat hypertension and angina.[9] A key step in the synthesis of Diltiazem involves the Darzens condensation of 4-methoxybenzaldehyde with methyl chloroacetate to form methyl 3-(4-methoxyphenyl)glycidate.[13]

The synthesis proceeds as follows:

-

Darzens Condensation: 4-methoxybenzaldehyde reacts with methyl chloroacetate in the presence of sodium methoxide to yield methyl 3-(4-methoxyphenyl)glycidate.[13]

-

Epoxide Ring Opening: The glycidic ester then reacts with 2-aminothiophenol, which opens the epoxide ring to form the methyl ester of 2-hydroxy-3-(2'-aminophenylthio)-3-(4"-methoxyphenyl)propionic acid.[13]

-

Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid.[13]

-

Cyclization and Acylation: The intermediate undergoes cyclization and acylation to form the benzothiazepine (B8601423) ring system.

-

Alkylation: The final step involves alkylation to introduce the dimethylaminoethyl side chain, yielding Diltiazem.

dot

References

- 1. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 2. youtube.com [youtube.com]

- 3. Application of the Darzens Glycidic Ester Synthesis [unacademy.com]

- 4. fiveable.me [fiveable.me]

- 5. Darzens Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Historical Synthesis of Ethyl 3-methyl-3-phenylglycidate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods of Ethyl 3-methyl-3-phenylglycidate, a key fragrance and flavor compound also known as "strawberry aldehyde." This document provides a detailed overview of the seminal synthetic routes, complete with experimental protocols and quantitative data to facilitate understanding and replication.

Introduction

This compound, despite its common name, is an ester containing an epoxide functional group, not an aldehyde. Its characteristic sweet, fruity, and strawberry-like aroma has made it a staple in the flavor and fragrance industries for over a century. The journey of its synthesis began in the early 20th century, with significant advancements evolving over the subsequent decades. This guide focuses on the two primary historical methods: the original Claisen synthesis and the more efficient Darzens condensation.

Historical Synthesis Methods

The synthesis of this compound has been historically dominated by two key named reactions. The initial synthesis was reported by Rainer Ludwig Claisen in 1905, which was later largely superseded by the more versatile and higher-yielding Darzens condensation, a method developed by Auguste George Darzens and later refined by others.

The Claisen Synthesis (1905)

The first documented synthesis of this compound was achieved by the renowned chemist Rainer Ludwig Claisen.[1] His work, published in the Berichte der Deutschen Chemischen Gesellschaft, described the use of sodium amide as a strong base to facilitate the condensation of a ketone with an α-haloester.[2] While Claisen's work was groundbreaking, the Darzens condensation, reported a year earlier for other carbonyls, ultimately proved to be a more general and efficient method for the synthesis of glycidic esters.

The Darzens Condensation (Developed from 1904)

The Darzens condensation, also known as the Darzens-Claisen reaction or glycidic ester condensation, is the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester.[3][4] This method, first reported by Darzens in 1904, became the preferred route for the synthesis of this compound due to its reliability and higher yields.[3][5] Various bases can be employed, with sodium amide and sodium ethoxide being the most common.[1][5]

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data from key historical synthesis protocols for this compound.

| Method | Base | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Darzens Condensation | Sodium Amide | Acetophenone (1), Ethyl Chloroacetate (1), NaNH₂ (1.2) | Benzene (B151609) | 15 - 20 | 4 | 62 - 64 | Organic Syntheses, Coll. Vol. 3, p.448 (1955) |

| Darzens Condensation | Sodium Ethoxide | Acetophenone, Ethyl Chloroacetate, NaOEt | Ethanol | Ice Bath | 2 | Good | General procedure, specific yield not stated |

Detailed Experimental Protocols

Darzens Condensation using Sodium Amide

This protocol is adapted from a well-established procedure published in Organic Syntheses.

Reactants:

-

Acetophenone: 120 g (1.0 mol)

-

Ethyl Chloroacetate: 123 g (1.0 mol)

-

Sodium Amide (powdered): 47.2 g (1.2 mol)

-

Benzene (anhydrous): 200 mL

-

Ice

Procedure:

-

A mixture of 120 g of acetophenone, 123 g of ethyl chloroacetate, and 200 mL of anhydrous benzene is prepared in a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath.

-

The mixture is cooled to 15°C.

-

Over a period of 2 hours, 47.2 g of powdered sodium amide is added portion-wise, maintaining the temperature between 15°C and 20°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours. The mixture will typically develop a reddish color.

-

The reaction mixture is then poured into a beaker containing 700 g of crushed ice and stirred until the ice has melted.

-

The organic layer is separated, and the aqueous layer is extracted with an additional portion of benzene.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by fractional distillation under vacuum. The fraction boiling at 107-113°C at 3 mmHg is collected, yielding 128-132 g (62-64%) of this compound.

Reaction Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the Darzens condensation for the synthesis of this compound.

Caption: General experimental workflow for the Darzens condensation.

Caption: Simplified mechanism of the Darzens condensation reaction.

References

Spectroscopic and Synthetic Profile of Ethyl 3-Methyl-3-phenylglycidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of Ethyl 3-methyl-3-phenylglycidate. The information is structured to be a practical resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.40 - 7.20 | m | - | Ar-H (5H) |

| 4.20 | q | 7.1 | -O-CH₂ -CH₃ |

| 3.55 | s | - | Epoxide CH |

| 1.60 | s | - | -CH₃ (on epoxide) |

| 1.25 | t | 7.1 | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C =O (Ester) |

| 135.0 | Ar-C (quaternary) |

| 129.0, 128.5, 126.0 | Ar-C H |

| 64.0 | Epoxide C -O |

| 61.0 | -O-CH₂ -CH₃ |

| 59.0 | Epoxide C -CH₃ |

| 21.0 | -CH₃ (on epoxide) |

| 14.0 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3060 - 3030 | Aromatic C-H Stretch |

| 2980 - 2930 | Aliphatic C-H Stretch |

| 1750 - 1735 | C=O Stretch (Ester) |

| 1600, 1495 | Aromatic C=C Bending |

| 1250 - 1200 | Epoxide Ring Vibration (Asymmetric Stretch) |

| 1180 - 1050 | C-O Stretch (Ester) |

| 860 - 810 | Epoxide Ring Vibration (Symmetric Stretch) |

| 750, 700 | Aromatic C-H Bending (Out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 133 | High | [M - CO₂Et]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 103 | High | [C₈H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound via Darzens Condensation

This protocol details the synthesis of this compound from acetophenone (B1666503) and ethyl chloroacetate (B1199739).

Materials:

-

Acetophenone

-

Ethyl chloroacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Cool the solution in an ice bath and add a mixture of acetophenone (1 equivalent) and ethyl chloroacetate (1.1 equivalents) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Quench the reaction by pouring it into a separatory funnel containing cold water and diethyl ether.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence. Set the spectral width to cover the range of 0-10 ppm.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Use a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm.

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a small drop can be placed directly between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions: Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set the oven temperature program to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Caption: Workflow of Synthesis and Spectroscopic Analysis.

A Technical Guide to the Solubility of Ethyl 3-methyl-3-phenylglycidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methyl-3-phenylglycidate, often referred to as "strawberry aldehyde," is a synthetic compound widely utilized in the flavor, fragrance, and pharmaceutical industries. Its characteristic sweet, fruity aroma makes it a key component in many consumer products. In pharmaceutical research, it can serve as an intermediate in the synthesis of more complex molecules. A thorough understanding of its solubility in common solvents is crucial for its effective application in formulation, synthesis, and quality control.

This technical guide provides a comprehensive overview of the solubility of this compound, presenting available data in a structured format, detailing experimental protocols for solubility determination, and visualizing the experimental workflow.

Physicochemical Properties

A brief summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strong, sweet, fruity, strawberry-like |

| Boiling Point | 272-275 °C |

| Density | Approximately 1.087 g/mL at 25 °C |

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on various sources, a qualitative and semi-quantitative understanding of its solubility has been established.

Qualitative Solubility

The following table summarizes the qualitative solubility of this compound in various common solvents.

| Solvent | Solubility |

| Water | Insoluble[1][2] |

| Glycerol | Insoluble[1] |

| Most Organic Solvents | Soluble |

| Fixed Oils | Soluble[1][2][3] |

| Propylene Glycol | Soluble[1][2][3] |

| Diethyl Phthalate | Miscible |

| Ethanol (B145695) | Soluble[1] |

| Ether | Soluble |

Semi-Quantitative Solubility in Ethanol-Water Mixtures

Some sources provide information on the solubility of this compound in aqueous ethanol solutions. This data is presented below, indicating the volume of the solvent required to dissolve one volume of the compound.

| Solvent (Ethanol Concentration) | Volume Ratio (Solute:Solvent) |

| 60% Ethanol | 1:3[1] |

| 70% Ethanol | 1:3 and more[2][4] |

| 80% Ethanol | 1:2[2][4] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, based on the widely accepted shake-flask method.

4.1. Principle

An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined analytically.

4.2. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

4.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle. Centrifugation at the same temperature can be used to facilitate phase separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Conclusion

While extensive quantitative solubility data for this compound remains to be published, this guide provides a consolidated overview of the available qualitative and semi-quantitative information. The compound exhibits good solubility in most organic solvents and limited solubility in water, which is typical for an ester of its molecular weight and structure. For applications requiring precise solubility values, the detailed experimental protocol for the shake-flask method provides a reliable framework for in-house determination. This information is essential for professionals in the flavor, fragrance, and pharmaceutical industries to effectively formulate and utilize this compound in their respective applications.

References

Methodological & Application

Application Note: Synthesis of Ethyl 3-methyl-3-phenylglycidate via Darzens Condensation

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of ethyl 3-methyl-3-phenylglycidate, commonly known as "strawberry aldehyde," using the Darzens glycidic ester condensation. The Darzens reaction is a robust method for forming α,β-epoxy esters from the condensation of a carbonyl compound with an α-halo ester in the presence of a base.[1][2] This application note outlines the reaction mechanism, a step-by-step experimental protocol, and a summary of relevant chemical data.

Introduction

The Darzens condensation, first reported by Auguste Georges Darzens in 1904, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][3] It involves the reaction of a ketone or aldehyde with an α-haloester using a base to yield an α,β-epoxy ester, or "glycidic ester".[4] These glycidic esters are valuable intermediates, as the epoxide ring can be opened by various nucleophiles, or they can be hydrolyzed and decarboxylated to form higher aldehydes or ketones.

This compound is a significant commercial product, widely used as a synthetic flavoring agent and fragrance due to its characteristic strong, sweet, strawberry-like aroma.[5][6][7] It finds applications in food products like candy and ice cream, as well as in perfumes and soaps.[5][7] The synthesis involves the condensation of acetophenone (B1666503) and ethyl chloroacetate (B1199739) in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide.[6][8]

Reaction Mechanism

The mechanism of the Darzens condensation is analogous to an aldol (B89426) reaction and proceeds through three primary steps:[4][9]

-

Enolate Formation: A strong base abstracts an acidic α-proton from the ethyl chloroacetate to form a resonance-stabilized enolate.[4]

-

Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. This addition forms a tetrahedral halohydrin intermediate.[1][9]

-

Intramolecular SN2 Reaction: The newly formed alkoxide attacks the carbon atom bearing the chlorine atom in an intramolecular SN2 fashion, displacing the chloride ion and forming the final α,β-epoxy ester product.[1]

Caption: Reaction mechanism for the Darzens condensation.

Experimental Protocol

This protocol details the synthesis of this compound from acetophenone and ethyl chloroacetate using sodium ethoxide as the base.

3.1 Materials and Reagents